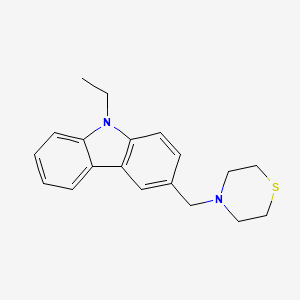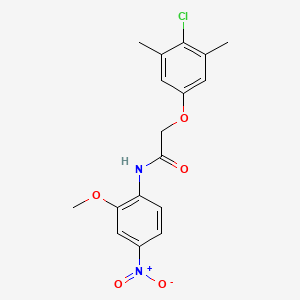
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as cloquintocet-mexyl, is a synthetic compound used in scientific research. It belongs to the family of phenoxyacetamide herbicides and is used in the agricultural industry to control weeds in cereal crops. Despite its primary use in agriculture, cloquintocet-mexyl has also been studied for its potential applications in scientific research. In
Mecanismo De Acción
Cloquintocet-mexyl acts as a selective inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants and bacteria. By inhibiting this enzyme, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl disrupts the normal metabolic processes of the target organism, leading to growth inhibition and ultimately, death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a variety of biochemical and physiological effects. In plants, it inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition and chlorosis. In animals, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl in lab experiments is its selectivity for acetolactate synthase, which allows for targeted inhibition of specific metabolic pathways. Additionally, its low toxicity and ease of synthesis make it a convenient tool for studying plant and bacterial metabolism. However, its specificity for certain organisms and metabolic pathways may limit its applications in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl. One avenue of research is the development of new cancer treatments based on its ability to inhibit cancer cell growth. Additionally, further research on its effects on plant growth and development could lead to the development of new herbicides or plant growth regulators. Finally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl as a tool for studying plant hormone signaling pathways could lead to a better understanding of plant growth and development.
Métodos De Síntesis
Cloquintocet-mexyl is synthesized through a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 2-methoxy-4-nitrophenyl magnesium bromide to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
Cloquintocet-mexyl has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its effects on plant growth and development, as well as its potential as a tool for studying plant hormone signaling pathways.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJLCQZHKYUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
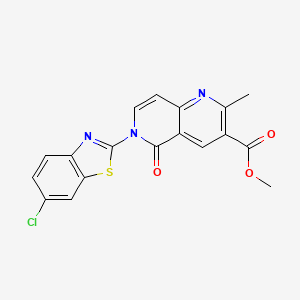
![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
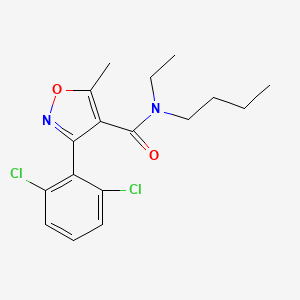
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
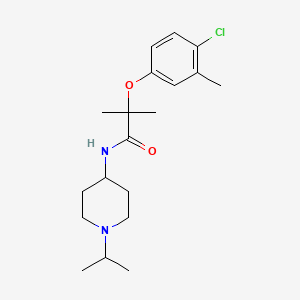

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
